BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to the Molecular
Properties of 1-Cyclobutyl-diazepane

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 1-Cyclobutyl-[1,4]diazepane

Cat. No.: B1456889

This guide serves as a comprehensive technical resource for researchers, scientists, and
professionals in drug development on the molecular characteristics of 1-Cyclobutyl-diazepane.
The content herein is structured to provide not only foundational data but also to elucidate the
experimental and theoretical underpinnings of these properties, ensuring a thorough
understanding for its application in scientific endeavors.

Introduction

1-Cyclobutyl-diazepane, systematically known as 1-Cyclobutyl-[1][2]diazepane, is a
heterocyclic organic compound of growing interest within medicinal chemistry and drug
discovery. Its structural framework, featuring a diazepane ring substituted with a cyclobutyl
group, presents a unique three-dimensional architecture. This distinct conformation can be
pivotal in establishing specific interactions with biological targets, a desirable attribute for the
design of novel therapeutics. An accurate determination of its molecular weight and a deep
understanding of its chemical properties are fundamental prerequisites for any research and
development activities, including dosage calculations, analytical method development, and
interpretation of binding assay results.

Molecular Structure and Identification

The unambiguous identification of 1-Cyclobutyl-diazepane is crucial for scientific integrity. The
compound is registered under the CAS (Chemical Abstracts Service) number 851049-21-3.[1]
[3] Its structure is defined by a seven-membered diazepine ring, where a cyclobutyl group is
attached to one of the nitrogen atoms.
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Below is a diagram illustrating the logical relationship between the compound's name, its
structural representation, and its key identifiers.
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Caption: Logical connections between the identifiers and properties of 1-Cyclobutyl-diazepane.

Physicochemical Properties and Molecular Weight
Determination

The molecular formula of 1-Cyclobutyl-diazepane is COH18N2.[1][3] This formula is the
cornerstone for calculating the compound's molecular weight, a critical parameter in both
chemical synthesis and pharmacological studies.

Theoretical Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the
molecular formula. Based on the atomic weights from the periodic table (Carbon: ~12.011 amu;
Hydrogen: ~1.008 amu; Nitrogen: ~14.007 amu), the theoretical molecular weight is
determined as follows:

e (9x12.011) + (18 x 1.008) + (2 x 14.007) = 108.099 + 18.144 + 28.014 = 154.257 g/mol [2]
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This calculated value is essential for stoichiometric calculations in synthetic procedures and for
the preparation of solutions of known concentrations in experimental assays.

Experimental Verification of Molecular Weight

While the theoretical molecular weight provides a precise value, experimental verification is a
cornerstone of good scientific practice. The most common and accurate method for
determining the molecular weight of a small molecule like 1-Cyclobutyl-diazepane is mass
spectrometry.

Experimental Protocol: Mass Spectrometry Analysis

o Sample Preparation: A dilute solution of 1-Cyclobutyl-diazepane is prepared in a suitable
volatile solvent, such as methanol or acetonitrile.

« lonization: The sample is introduced into the mass spectrometer, where it is ionized.
Electrospray ionization (ESI) is a common technique for this type of molecule, as it is a soft
ionization method that minimizes fragmentation.

e Mass Analysis: The ionized molecules are then separated based on their mass-to-charge
ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of ions at each m/z value, generating a mass
spectrum.

o Data Interpretation: For 1-Cyclobutyl-diazepane, a prominent peak is expected at an m/z
value corresponding to the protonated molecule [M+H]+, which would be approximately
155.154. The exact mass can be measured with high-resolution mass spectrometry,
providing further confirmation of the elemental composition.

The following diagram outlines the workflow for the experimental determination of molecular
weight.
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Caption: Experimental workflow for molecular weight verification via mass spectrometry.

Quantitative Data Summary

For clarity and ease of reference, the key quantitative data for 1-Cyclobutyl-diazepane are
summarized in the table below.
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Property Value Source
Molecular Formula C9H18N2 [11[3]
Molecular Weight 154.25 g/mol [1][3]
CAS Number 851049-21-3 [1][3]
Canonical SMILES C1CC(C1)N2CCCNCCe2 [2]
InChiKey PEUPRRYADLJLAD- 2]

UHFFFAOYSA-N

Synthesis and Relevance in Drug Development

The synthesis of diazepane derivatives is an active area of research, with various methods
being developed to improve efficiency and yield.[4][5][6][7] The incorporation of a cyclobutyl
moiety is of particular interest as it can impart favorable pharmacokinetic properties, such as
increased metabolic stability and improved oral bioavailability.[8] The rigid, puckered nature of
the cyclobutane ring can also serve to lock the molecule into a specific conformation, which
can enhance its binding affinity and selectivity for a biological target.[S]

Conclusion

The molecular weight of 1-Cyclobutyl-diazepane is a fundamental parameter that underpins its
use in research and drug development. A thorough understanding of this and other
physicochemical properties is essential for any scientist working with this compound. The
combination of theoretical calculations and experimental verification provides a high degree of
confidence in the identity and purity of the molecule, which is a prerequisite for generating
reliable and reproducible scientific data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Properties
of 1-Cyclobutyl-diazepane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1456889#molecular-weight-of-1-cyclobutyl-
diazepane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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